Cas no 2228720-69-0 (3-(5-methylpyridin-2-yl)methylpiperidin-3-ol)

3-(5-methylpyridin-2-yl)methylpiperidin-3-ol structure
2228720-69-0 structure
Product Name:3-(5-methylpyridin-2-yl)methylpiperidin-3-ol
CAS No:2228720-69-0
MF:C12H18N2O
MW:206.284122943878
CID:6531845
PubChem ID:165701815
Update Time:2025-07-22

3-(5-methylpyridin-2-yl)methylpiperidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(5-methylpyridin-2-yl)methylpiperidin-3-ol
    • EN300-1807531
    • 3-[(5-methylpyridin-2-yl)methyl]piperidin-3-ol
    • 2228720-69-0
    • Inchi: 1S/C12H18N2O/c1-10-3-4-11(14-8-10)7-12(15)5-2-6-13-9-12/h3-4,8,13,15H,2,5-7,9H2,1H3
    • InChI Key: IJJQKCQJTIGRRU-UHFFFAOYSA-N
    • SMILES: OC1(CC2C=CC(C)=CN=2)CNCCC1

Computed Properties

  • Exact Mass: 206.141913202g/mol
  • Monoisotopic Mass: 206.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 45.2Ų

3-(5-methylpyridin-2-yl)methylpiperidin-3-ol Pricemore >>

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3-(5-methylpyridin-2-yl)methylpiperidin-3-ol Related Literature

Additional information on 3-(5-methylpyridin-2-yl)methylpiperidin-3-ol

Introduction to 3-(5-methylpyridin-2-yl)methylpiperidin-3-ol (CAS No: 2228720-69-0)

3-(5-methylpyridin-2-yl)methylpiperidin-3-ol is a significant compound in the field of pharmaceutical chemistry, featuring a complex structural framework that has garnered attention for its potential applications in drug discovery and development. This compound, identified by its CAS number 2228720-69-0, belongs to a class of heterocyclic derivatives that exhibit promising biological activities. The molecular structure incorporates a piperidine ring linked to a 5-methylpyridine moiety, which together with the hydroxyl group at the 3-position, contributes to its unique chemical and pharmacological properties.

The synthesis of 3-(5-methylpyridin-2-yl)methylpiperidin-3-ol involves multi-step organic transformations, requiring precise control over reaction conditions to ensure high yield and purity. The presence of the pyridine ring enhances the compound's solubility in polar solvents, making it suitable for various biochemical assays. Additionally, the methylpiperidine component introduces flexibility in the molecular conformation, which is often exploited in medicinal chemistry to optimize binding affinity to biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of 3-(5-methylpyridin-2-yl)methylpiperidin-3-ol and its derivatives. Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. The hydroxyl group at the 3-position of the piperidine ring is particularly noteworthy, as it can serve as a site for further functionalization, enabling the design of more potent analogs with tailored biological activities.

One of the most compelling aspects of 3-(5-methylpyridin-2-yl)methylpiperidin-3-ol is its versatility in serving as a scaffold for drug development. Researchers have leveraged its structural features to create novel molecules with improved pharmacokinetic profiles and reduced toxicity. For instance, modifications to the methylpyridine moiety have been shown to enhance binding interactions with specific therapeutic targets, while alterations to the hydroxyl group can influence metabolic stability and bioavailability.

The compound's relevance extends beyond academic research; it has also attracted attention from pharmaceutical companies seeking innovative leads for therapeutic intervention. Preclinical studies have demonstrated that derivatives of 3-(5-methylpyridin-2-yl)methylpiperidin-3-ol show promise in models of neurological disorders and chronic inflammation. These findings underscore the importance of continued investigation into this class of compounds and their potential to address unmet medical needs.

The synthesis and characterization of 3-(5-methylpyridin-2-yl)methylpiperidin-3-ol (CAS No: 2228720-69-0) have been refined through advances in synthetic methodologies and analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to confirm structural integrity and purity. These tools have enabled researchers to optimize synthetic routes and explore new derivatives with enhanced efficacy.

The future prospects for 3-(5-methylpyridin-2-yl)methylpiperidin-3-ol are bright, with ongoing studies focusing on its role in modulating disease pathways at the molecular level. Collaborative efforts between academia and industry are driving innovation in this field, leading to more efficient discovery pipelines and faster translation of research findings into clinical applications. As our understanding of biological systems continues to evolve, compounds like 3-(5-methylpyridin-2-ylmethylpiperidin)-3 ol will remain at the forefront of pharmaceutical development.

The broader significance of this compound lies in its contribution to our understanding of structure-function relationships in drug design. By studying 3-(5-methylpyridin -2 - ylmethyl piperid - 3 - ol) (CAS No: 2228720 -69 -0), researchers gain insights into how modifications at key positions within the molecule can influence biological activity. These insights are invaluable for developing next-generation therapeutics with improved therapeutic indices.

In conclusion, 3 -( 5 -m ethal py ridine - 2 - yl ) m ethylpi per id ine - 3 - ol represents a compelling subject of study in medicinal chemistry. Its unique structural features, combined with promising preclinical data, position it as a key player in ongoing efforts to discover novel therapeutics. As research progresses, 5 -m ethal py ridine - 2 - yl ) m ethalpi per id ine - 33 ol ( CAS No : 2228720 -69 -0 ) will continue to be explored for its potential applications across multiple therapeutic domains.

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